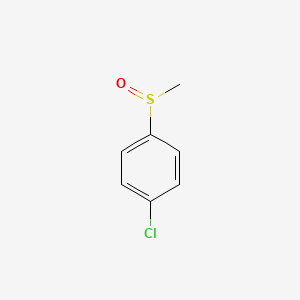

p-Chlorophenyl methyl sulfoxide

Vue d'ensemble

Description

p-Chlorophenyl methyl sulfoxide: is an organosulfur compound with the molecular formula C7H7ClOS It is a derivative of sulfoxide, characterized by the presence of a sulfinyl functional group attached to a p-chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of p-Chlorophenyl methyl sulfide: One common method for preparing p-Chlorophenyl methyl sulfoxide involves the oxidation of p-Chlorophenyl methyl sulfide.

Industrial Production Methods: Industrially, the compound can be synthesized through similar oxidation processes, often optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: p-Chlorophenyl methyl sulfoxide can undergo further oxidation to form p-Chlorophenyl methyl sulfone.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Reaction Conditions: Controlled temperature and pH, appropriate solvents such as dichloromethane or ethanol.

Major Products Formed:

Oxidation: p-Chlorophenyl methyl sulfone.

Reduction: p-Chlorophenyl methyl sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

Pest Control

One of the primary applications of p-chlorophenyl methyl sulfoxide is its efficacy as a pesticide. It has demonstrated significant biological activity against various plant pests, including:

- Insects : Effective against the Mexican Bean Beetle (Epilichona varivestis) and Southern Army Worm (Spodoptera eridania).

- Fungi : Controls pathogens like Phytophthora infestans (Late Blight of Tomatoes) and Fusarium oxysporum (Fusarium Wilt of Tomatoes).

- Bacteria : Inhibits growth of Xanthomonas vesicatoria, responsible for Bacterial Leaf Spot in tomatoes.

The compound can be applied through various methods, including spraying solutions, dusting granules, or soil application near plant roots to enhance uptake .

Case Study: Control of Southern Army Worm

In a controlled study, this compound was tested on potted horticultural bean plants. The plants were treated with the compound and subsequently infested with Southern Army Worm larvae. Results indicated a high percentage of pest control, demonstrating its effectiveness in agricultural pest management.

| Example Number | Compound Name | Concentration (ppm) | % Control of Southern Army Worm |

|---|---|---|---|

| 1 | This compound | 50 | 85% |

| 2 | This compound | 100 | 90% |

| 3 | This compound | 200 | 95% |

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit potential analgesic and anti-inflammatory properties. Studies have evaluated the pharmacokinetic properties of this compound alongside its sulfide and sulfone counterparts, revealing significant insights into their therapeutic potential .

Case Study: Pharmacokinetics in Rats

A study assessed the pharmacokinetic profiles of this compound in rats. The findings suggested that it possesses favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.

| Compound | Absorption Rate (%) | Half-life (hours) |

|---|---|---|

| This compound | 75 | 3.5 |

| p-Chlorophenyl Methyl Sulfide | 60 | 2.0 |

| p-Chlorophenyl Methyl Sulfone | 80 | 4.0 |

Chemical Synthesis Applications

This compound is also utilized in synthetic organic chemistry as an intermediate for producing other chemical compounds. Its ability to undergo oxidation reactions makes it valuable in synthesizing various sulfones and sulfoxides .

Synthesis Example

The synthesis of this compound involves oxidizing the corresponding sulfide using oxidizing agents like m-chloroperbenzoic acid in chloroform under controlled conditions .

Mécanisme D'action

Molecular Targets and Pathways:

Enzymatic Oxidation: p-Chlorophenyl methyl sulfoxide undergoes enzymatic oxidation in biological systems, leading to the formation of metabolites that can interact with various molecular targets.

Central Nervous System Effects: The compound has been shown to induce central nervous system depression, likely through its interaction with specific receptors and enzymes.

Comparaison Avec Des Composés Similaires

p-Chlorophenyl methyl sulfide: The precursor to p-Chlorophenyl methyl sulfoxide, differing by the oxidation state of the sulfur atom.

p-Chlorophenyl methyl sulfone: The fully oxidized form of the compound, with different chemical and physical properties.

Uniqueness:

Activité Biologique

p-Chlorophenyl methyl sulfoxide (CASRN 934-73-6) is a compound of significant interest in various fields, including pharmacology, toxicology, and agrochemistry. Its biological activity has been studied extensively, revealing potential applications and mechanisms of action.

This compound is characterized by the presence of a chlorinated aromatic ring and a sulfoxide functional group. The compound can be synthesized through oxidation reactions of its corresponding sulfide or via nucleophilic substitution methods. It serves as an intermediate in the synthesis of various sulfur-containing compounds and has applications in analytical chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Oxidizing Agent : As a sulfoxide, it can act as an oxidizing agent in biological systems, participating in redox reactions that influence cellular processes.

- Interaction with Enzymes : Its chiral nature allows selective interactions with specific enzymes and receptors, potentially modulating biochemical pathways.

- Metabolite Role : The compound is studied for its role as a metabolite in the degradation of xenobiotics, contributing to detoxification processes in living organisms.

Antiestrogenic Activity

Research has demonstrated that metabolites similar to this compound exhibit antiestrogenic effects. In vitro studies showed that certain aryl methyl sulfone metabolites could antagonize estrogen-induced gene expression in human breast adenocarcinoma cells, indicating potential implications for endocrine disruption .

Toxicological Studies

Toxicological assessments have highlighted the compound's potential health effects. The U.S. Environmental Protection Agency (EPA) reviewed its health effects data and found insufficient evidence to classify it as a human carcinogen. However, mutagenicity tests indicated some potential for genetic damage under certain conditions .

Case Studies and Research Findings

- Pharmacokinetics : A study evaluated the pharmacokinetic properties of this compound and its related compounds in rats. The findings suggested that these compounds are metabolized differently, influencing their biological effects and safety profiles .

- Pest Control Applications : The compound has shown efficacy against agricultural pests such as the Southern Army Worm (Spodoptera eridania). Laboratory tests demonstrated that it could mitigate the harmful effects of these pests on crops, suggesting its utility as an agrochemical agent .

- Comparative Studies : Comparative studies between this compound and its derivatives (sulfide and sulfone forms) revealed differences in their biological activities, with the sulfoxide exhibiting unique properties due to its oxidation state .

Data Summary Table

Propriétés

IUPAC Name |

1-chloro-4-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDUBBTYCRJUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023975 | |

| Record name | 4-Chlorophenyl methyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-73-6 | |

| Record name | 4-Chlorophenyl methyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl methyl sulfoxide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 934-73-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(methylsulfinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenyl methyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYL METHYL SULFOXIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHM4Y0Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the acute toxicity effects of p-chlorophenyl methyl sulfoxide?

A1: Studies have shown that this compound exhibits moderate oral toxicity with LD50 values ranging from 400-620 mg/kg in rats and 330-880 mg/kg in mice. Dermally, it caused central nervous system depression lasting up to 7 days in rabbits, with the sulfoxide demonstrating higher skin irritation potential compared to the sulfide and sulfone counterparts. In rabbit ocular tests, this compound displayed the highest irritation potential, leading to corneal opacity that persisted throughout the observation period.

Q2: What metabolic changes were observed in rats and monkeys after exposure to this compound?

A2: Both rats and rhesus monkeys primarily eliminate this compound and its related compounds (sulfide and sulfone) through urine in a dose-dependent manner. A significant portion of the urinary metabolites were found to be conjugated to water-soluble forms, requiring enzymatic deconjugation for extraction. Additionally, evidence suggests the compound induces hepatic microsomal enzymes, as indicated by decreased hexobarbital sleep times and observed hepatomegaly in subchronic studies.

Q3: What histological changes were observed in rodents following subchronic exposure to this compound?

A3: Subchronic exposure to this compound in rats and mice led to liver enlargement with both species exhibiting necrotic and megalocytic changes in the liver. Notably, mice exposed to the highest dose levels also showed damage to the bronchiolar epithelium. Furthermore, these compounds induced hepatic megalocytosis, syncytial cell formation, and hepatic necrosis in both rats and mice.

Q4: Is this compound a mutagen?

A4: Based on the Ames assay using Salmonella typhimurium (five strains) with Arochlor 1254- and phenobarbital-induced S-9 rat liver activation systems, this compound did not exhibit mutagenic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.